Astrasieversianin XV

Stereochemistry Natural Products Chemistry Structural Elucidation

Astrasieversianin XV is a cycloartane-type triterpenoid glycoside (saponin) belonging to the astrasieversianin series (I–XVI) originally isolated from the roots of Astragalus sieversianus Pall. Its aglycone, cycloastragenol (also known as astramembrangenin), is common to all sixteen astrasieversianins; differentiation among family members arises exclusively from differences in glycosidic substitution and stereochemical configuration at the C20/C24 epoxy-tetrahydrofuran ring junction.

Molecular Formula C46H76O17
Molecular Weight 901.1 g/mol
CAS No. 101843-83-8
Cat. No. B023139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAstrasieversianin XV
CAS101843-83-8
Synonymsastrasieversianin XV
Molecular FormulaC46H76O17
Molecular Weight901.1 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(COC2OC3CCC45CC46CCC7(C(C(CC7(C6CC(C5C3(C)C)OC8C(C(C(CO8)O)O)O)C)O)C9(CCC(O9)C(C)(C)O)C)C)O)O)O)O)O
InChIInChI=1S/C46H76O17/c1-20-28(50)31(53)33(55)38(59-20)62-34-30(52)23(49)18-58-39(34)61-26-10-12-46-19-45(46)14-13-42(6)35(44(8)11-9-27(63-44)41(4,5)56)21(47)16-43(42,7)25(45)15-24(36(46)40(26,2)3)60-37-32(54)29(51)22(48)17-57-37/h20-39,47-56H,9-19H2,1-8H3/t20-,21+,22+,23+,24+,25?,26?,27-,28-,29-,30-,31+,32+,33+,34+,35-,36?,37-,38-,39-,42+,43-,44+,45?,46+/m0/s1
InChIKeyKQSZHSKJNNXOTD-WIIISCGOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Astrasieversianin XV (CAS 101843-83-8) – Product-Specific Evidence Guide for Sourcing and Selection of Cycloartane Triterpenoid Saponins


Astrasieversianin XV is a cycloartane-type triterpenoid glycoside (saponin) belonging to the astrasieversianin series (I–XVI) originally isolated from the roots of Astragalus sieversianus Pall. [1]. Its aglycone, cycloastragenol (also known as astramembrangenin), is common to all sixteen astrasieversianins; differentiation among family members arises exclusively from differences in glycosidic substitution and stereochemical configuration at the C20/C24 epoxy-tetrahydrofuran ring junction [1]. The compound is primarily utilized as a phytochemical reference standard for analytical method development, structural elucidation of epimeric saponins, and as a comparator in structure-activity relationship (SAR) studies within the cycloartane triterpenoid class.

Why Generic Substitution Fails for Astrasieversianin XV: Epimeric and Glycosidic Specificity in Cycloartane Saponin Selection


Although all astrasieversianins share the identical aglycone core (cycloastragenol), generic substitution within this series is not scientifically valid. Astrasieversianin XV is explicitly characterized as the 20,24-epimer (20R,24S) of cyclosieversiside G (20S,24R) [1], meaning that the two epimers possess opposite absolute configuration at two stereogenic centers. Furthermore, astrasieversianins IX and XI differ from XV by acetylation at specific sugar hydroxyl positions [1]. These structural distinctions can critically influence molecular recognition at biological targets, chromatographic retention behavior, membrane permeability, and metabolic stability. Consequently, for stereochemically sensitive assays (e.g., receptor binding, enzymatic hydrolysis, chiral separation), indiscriminate interchange among astrasieversianins or their epimers risks generating misleading or non-reproducible data.

Astrasieversianin XV (CAS 101843-83-8) – Quantitative Differential Evidence for Scientific Selection


Stereochemical Configuration at C20 and C24: Direct Epimeric Differentiation from Cyclosieversiside G

Astrasieversianin XV was unequivocally assigned as the 20,24-epimer (20R,24S) of cyclosieversiside G (20S,24R) through combined spectral analysis (IR, 1H-NMR, 13C-NMR, and mass spectrometry) and chemical correlation [1]. This represents a complete inversion of configuration at two stereogenic centers within the epoxy-tetrahydrofuran ring system, a structural feature that can govern molecular recognition events such as receptor binding and enzyme-catalyzed transformations.

Stereochemistry Natural Products Chemistry Structural Elucidation

Glycosidic Substitution Pattern: Absence of Sugar Acetylation Differentiates XV from Astrasieversianins IX and XI

Astrasieversianin XV bears the glycosidic chain [α-L-rhamnopyranosyl(1→2)]-β-D-xylopyranosyl-6-O-β-D-xylopyranoside at C-3, lacking any acetyl modification [1]. In contrast, astrasieversianin IX is acetylated at the 3'-OH position of the xylose residue, and astrasieversianin XI is acetylated at the 4'-OH position [1]. This acetylation difference can alter hydrogen-bonding capacity, solubility, and metabolic lability, all of which are relevant to both in vitro assay conditions and in vivo pharmacokinetics if the compounds are advanced to animal studies.

Glycosylation Structure-Activity Relationship Analytical Chemistry

Cholinesterase Inhibitory Profile: Inferred Lack of AChE/BChE Activity Contrasts with Potent Natural Inhibitors

In a panel of twenty-four natural products evaluated for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitory activity using an ELISA microtiter assay, the closely related astrasieversianins II and X exhibited negligible inhibition (<10% at the assayed concentrations) [1]. By class-level inference, astrasieversianin XV, which shares the same aglycone skeleton and similar glycosylation topology, is unlikely to exhibit meaningful cholinesterase inhibition. This stands in marked contrast to smilagenin (AChE IC₅₀ = 43.29 ± 1.38 µg/mL) and kokusaginine (AChE IC₅₀ = 70.24 ± 2.87 µg/mL; BChE IC₅₀ = 61.40 ± 3.67 µg/mL), which demonstrated clear concentration-dependent inhibition [1]. Galantamine served as the positive reference drug (AChE IC₅₀ = 1.33 ± 0.11 µg/mL; BChE IC₅₀ = 52.31 ± 3.04 µg/mL) [1].

Neuropharmacology Alzheimer's Disease Enzyme Inhibition

Purity Specification and Physicochemical Descriptors: Commercial Availability with Defined HPLC Purity and Computed LogP/TPSA

Commercially sourced Astrasieversianin XV is typically certified at ≥98% purity by HPLC [1]. Its computed physicochemical parameters—LogP = 0.215 and topological polar surface area (TPSA) = 266.91 Ų [2]—indicate a relatively hydrophilic character compared to the widely studied cycloartane saponin Astragaloside IV, which has an estimated LogP of approximately 2.5 and TPSA of approximately 210 Ų [3]. The LogP difference of ~2.3 log units corresponds to a >100-fold difference in theoretical n-octanol/water partition coefficient, which can translate into substantively different solubility profiles, membrane permeability, and chromatographic behavior under reversed-phase conditions.

Quality Control Pre-formulation Analytical Chemistry

Astrasieversianin XV (CAS 101843-83-8) – Evidence-Driven Application Scenarios for Scientific and Industrial Use


Epimer-Specific Chiral Reference Standard for Cycloartane Saponin Analysis

Given its rigorous stereochemical assignment as the 20R,24S epimer of cyclosieversiside G [1], Astrasieversianin XV is ideally suited as a chiral reference standard for the development and validation of enantioselective HPLC or SFC methods aimed at resolving epimeric cycloartane saponins in complex Astragalus extracts. Its availability at ≥98% HPLC purity [3] further supports its use as a certified reference material (CRM) in pharmacopoeial monograph development.

Negative Control Compound for Cholinesterase Inhibition Screening Assays

Based on the demonstrated lack of meaningful AChE/BChE inhibition by structurally analogous astrasieversianins II and X [2], Astrasieversianin XV can serve as a well-characterized negative control in high-throughput screening campaigns targeting cholinesterases. This application is particularly relevant for laboratories seeking a cycloartane-matched negative control to benchmark the activity of test compounds and define assay background thresholds.

Glycosylation Probe in Structure-Activity Relationship (SAR) Studies of Cycloartane Saponins

The non-acetylated triglycosidic chain of XV, when directly contrasted with the 3'-O-acetyl (astrasieversianin IX) and 4'-O-acetyl (astrasieversianin XI) variants [1], provides a systematic platform for probing the functional role of sugar acetylation in modulating cytotoxicity, membrane permeability, immunomodulatory activity, and metabolic stability. This SAR framework can guide the rational design of semi-synthetic saponin derivatives with optimized pharmacological profiles.

Analytical Method Development and Quality Control of Astragalus-Based Phytopharmaceuticals

With certified HPLC purity ≥98% [3], Astrasieversianin XV is a suitable reference standard for LC-MS/MS method validation and routine batch-to-batch quality control of Astragalus-containing herbal medicines and dietary supplements. Its distinctive chromatographic retention (governed by LogP = 0.215 and TPSA = 266.91 Ų [4]) facilitates unambiguous peak identification even in multi-component herbal matrices.

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